Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate
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Overview
Description
Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of thienopyridines
Preparation Methods
The synthesis of Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate typically involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. The final step involves the reaction of pyridinethione with methyl iodide or chloroacetonitrile to produce this compound .
Chemical Reactions Analysis
Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thieno[3,2-c]pyridine moiety using reagents like sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown antimicrobial activity against various microbial strains, including E. coli, B. mycoides, and C.
Medicine: It is studied for its potential use as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and proteins within the microbial cells, ultimately leading to cell death .
Comparison with Similar Compounds
Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate can be compared with other thienopyridine derivatives such as:
- 4-Phenylpyridine-3-carboxylic acid
- 3-Hydroxy-4-phenylthieno[2,3-b]pyridine
These compounds share similar structural features but may differ in their biological activities and specific applications. This compound is unique due to its specific substitution pattern and the resulting biological activity .
Biological Activity
Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and parasitology. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its effects.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as thienopyridines. These compounds are characterized by a fused thieno and pyridine ring structure, which contributes to their biological activity. The synthesis of this compound typically involves methods such as C-C Pd-catalyzed Suzuki-Miyaura cross-coupling, which allows for the introduction of various aryl groups that can modify its biological properties .
Research has indicated that this compound exhibits significant antitumor activity against various cancer cell lines. In particular, studies have focused on its effects on triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. The compound demonstrated substantial growth inhibition in these cell lines while showing minimal toxicity towards non-tumorigenic cells (MCF-12A) .
Case Studies
- Growth Inhibition : In vitro assays revealed that the compound significantly reduced cell viability in TNBC cells with a GI50 concentration around 13 µM. This was associated with alterations in cell cycle progression, specifically an increase in the G0/G1 phase and a decrease in the S phase .
- In Vivo Studies : The chick chorioallantoic membrane (CAM) model was employed to evaluate the antitumor efficacy of the compound in vivo. Results indicated a notable reduction in tumor size when treated with this compound, suggesting its potential as an effective anticancer agent .
Antiparasitic Activity
In addition to its antitumor properties, this compound has also been studied for its antiparasitic effects. Research indicates that derivatives of thienopyridines can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. Although some related compounds showed weak inhibition of the plasmodial enzyme PfGSK-3, they exhibited strong antiparasitic activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substitutions on its phenyl ring and thienopyridine scaffold. Studies have shown that modifications can enhance potency and selectivity against specific targets. For instance:
Compound | Substitution | IC50 (µM) | Activity Type |
---|---|---|---|
2e | p-Cl | 13 | Antitumor |
9b | o-Cl | Not determined | Antiparasitic |
9j | Aliphatic | Not determined | Antiparasitic |
This table summarizes key findings regarding different derivatives and their respective activities .
Properties
Molecular Formula |
C15H11NO2S |
---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C15H11NO2S/c1-18-15(17)12-9-13-11(7-8-19-13)14(16-12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
JYVFMHRQWCWZPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C2C=CSC2=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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